4,4',4'',4'''-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid
Overview
Description
4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid: is a complex organic compound with the molecular formula C48H28O8 and a molecular weight of 732.73 g/mol . This compound is characterized by its unique structure, which includes a perylene core substituted with four benzoic acid groups at the 2, 5, 8, and 11 positions . It is commonly used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid typically involves multi-step organic synthesis starting from suitable precursor materials . The process often includes the following steps:
Formation of the Perylene Core: This step involves the synthesis of the perylene core, which can be achieved through various organic reactions such as cyclization and condensation reactions.
Substitution with Benzoic Acid Groups: The perylene core is then functionalized with benzoic acid groups at the 2, 5, 8, and 11 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethylformamide (DMF) and water, and the reactions are typically carried out at elevated temperatures (e.g., 140°C) for extended periods (e.g., 72 hours) .
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoic acid groups to other functional groups such as alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene tetracarboxylic dianhydride, while reduction may produce perylene tetracarboxylic tetrahydride .
Scientific Research Applications
4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical and biological processes, including:
Comparison with Similar Compounds
2,5,8,11-Tetrakis(4-carboxyphenyl)perylene: This compound is structurally similar but may have different functional groups or substitutions.
Perylene-2,5,8,11-tetracarboxylic dianhydride: Another related compound with different functional groups.
Uniqueness: 4,4’,4’‘,4’‘’-(Perylene-2,5,8,11-tetrayl)tetrabenzoic acid is unique due to its specific substitution pattern and the presence of four benzoic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[5,8,11-tris(4-carboxyphenyl)perylen-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H28O8/c49-45(50)29-9-1-25(2-10-29)33-17-37-18-34(26-3-11-30(12-4-26)46(51)52)23-41-42-24-36(28-7-15-32(16-8-28)48(55)56)20-38-19-35(27-5-13-31(14-6-27)47(53)54)22-40(44(38)42)39(21-33)43(37)41/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIZXLIEKUHXPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CC4=C3C(=C2)C5=CC(=CC6=CC(=CC4=C65)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H28O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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